molecular formula C17H30O4 B12006701 Mono-dodecyl itaconate

Mono-dodecyl itaconate

Cat. No.: B12006701
M. Wt: 298.4 g/mol
InChI Key: VANYYAXEJNLEOM-UHFFFAOYSA-N
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Description

Mono-dodecyl itaconate is an organic compound with the molecular formula C17H30O4. It is a derivative of itaconic acid, where one of the carboxyl groups is esterified with a dodecyl group. This compound is known for its surfactant properties and is used in various industrial applications due to its ability to modify the surface properties of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono-dodecyl itaconate can be synthesized through the esterification of itaconic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of itaconic acid to this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

Mono-dodecyl itaconate undergoes various chemical reactions, including:

    Oxidation: The double bond in the itaconate moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Mono-dodecyl itaconate has a wide range of applications in scientific research:

Mechanism of Action

Mono-dodecyl itaconate exerts its effects primarily through its surfactant properties. It can interact with various molecular targets, including cell membranes and proteins, to alter their surface characteristics. In biological systems, it can modulate the activity of macrophages by influencing the tricarboxylic acid cycle and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl itaconate
  • Behenyl itaconate
  • Itaconic acid mono-n-butyl ester
  • Itaconic acid monomethyl ester

Comparison

Mono-dodecyl itaconate is unique due to its long dodecyl chain, which imparts distinct surfactant properties compared to shorter-chain itaconate derivatives. This makes it particularly effective in applications requiring strong surface activity and stability .

Properties

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

4-dodecoxy-2-methylidene-4-oxobutanoic acid

InChI

InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-21-16(18)14-15(2)17(19)20/h2-14H2,1H3,(H,19,20)

InChI Key

VANYYAXEJNLEOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(=C)C(=O)O

Origin of Product

United States

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